molecular formula C17H21N3O4 B3009163 8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-63-4

8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B3009163
CAS RN: 1021117-63-4
M. Wt: 331.372
InChI Key: UKJMOQSDFGDUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known as MPA-TD and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Selective Antagonism of α1-Adrenoceptors

8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as BMY 7378, has been identified as a selective antagonist for the alpha 1D-adrenoceptor subtype. This finding is significant as it provides a targeted approach in adrenergic receptor studies and potential therapeutic applications. BMY 7378 demonstrates a higher affinity for the alpha 1D-adrenoceptor compared to other alpha 1-adrenoceptor subtypes, which could be beneficial in research and clinical settings where specificity is crucial (Goetz et al., 1995).

Anticonvulsant Properties

Research has also explored the anticonvulsant properties of derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-diones, closely related to the chemical structure . These studies have revealed that certain derivatives exhibit notable anticonvulsant activities. This area of research holds potential for the development of new antiepileptic drugs (Obniska et al., 2006).

Characterization in Rat Spinal Cord

Another significant application of BMY 7378 is in the characterization of alpha 1-adrenoceptor subtypes in rat spinal cord. This compound's ability to selectively bind to certain adrenoceptor subtypes aids in understanding the distribution and function of these receptors in the spinal cord, which is crucial for neurological research (Wada et al., 1996).

Synthesis of Imidazole Spiro Compounds

Further research has been conducted on the synthesis of imidazole spiro compounds from related chemical structures, providing insights into synthetic chemistry techniques and the potential for the development of new compounds with varied applications (Dubovtsev et al., 2016).

Antimicrobial and Detoxification Applications

Another significant application is in the synthesis and bonding of similar N-halamine precursors onto cotton fabrics for antimicrobial and detoxification purposes. This research indicates potential applications in creating antimicrobial textiles and materials for decontamination purposes (Ren et al., 2009).

properties

IUPAC Name

8-[2-(4-methoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-19-15(22)17(18-16(19)23)7-9-20(10-8-17)14(21)11-12-3-5-13(24-2)6-4-12/h3-6H,7-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJMOQSDFGDUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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